Molecular Descriptor Differentiation: 2,2-Diethoxy vs. 2,2-Dihydroxy (Ninhydrin) and 2,2-Dimethoxy Analogs
The 2,2-diethoxy substitution confers a molecular weight of 234.25 g·mol⁻¹ on 1H-indene-1,3(2H)-dione, 2,2-diethoxy-, versus 178.14 g·mol⁻¹ for the 2,2-dihydroxy analog (ninhydrin) and 206.19 g·mol⁻¹ for the 2,2-dimethoxy analog [1]. The two ethoxy groups add 56.11 g·mol⁻¹ relative to ninhydrin, increasing lipophilicity (calculated AlogP ~1.2 for the diethoxy compound vs. ~−0.2 for ninhydrin based on fragment-based estimation). This structural differentiation directly impacts solubility profiles, chromatographic retention, and membrane permeability in biological contexts [2].
| Evidence Dimension | Molecular weight and substitution type |
|---|---|
| Target Compound Data | MW 234.25 g·mol⁻¹; 2 × ethoxy (–OCH₂CH₃) groups; fully substituted C-2 (non-electrophilic) |
| Comparator Or Baseline | 2,2-Dihydroxy-1,3-indandione (ninhydrin): MW 178.14 g·mol⁻¹; 2 × hydroxyl groups; electrophilic C-2 reacts with amines; 2,2-Dimethoxy-1,3-indandione: MW 206.19 g·mol⁻¹; 2 × methoxy groups |
| Quantified Difference | ΔMW = +56.11 g·mol⁻¹ vs. ninhydrin; ΔMW = +28.06 g·mol⁻¹ vs. dimethoxy analog; complete loss of C-2 electrophilicity vs. ninhydrin |
| Conditions | Based on authoritative database entries (PubChem, ChemSpider) and vendor technical data [1] |
Why This Matters
The distinct molecular weight, substitution pattern, and calculated lipophilicity enable confident identity verification and differentiation of this compound from its closest structural analogs during procurement, inventory management, and analytical method development.
- [1] ChemicalBook: Ninhydrin (CAS 485-47-2) – Chemical Properties. Accessed 2026. View Source
- [2] PubChem Compound Summary: 2,2-Dimethoxyindene-1,3-dione. National Center for Biotechnology Information. Accessed 2026. View Source
